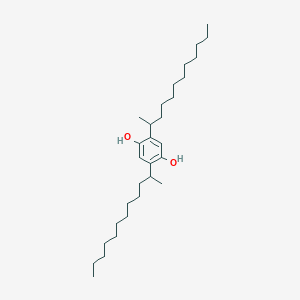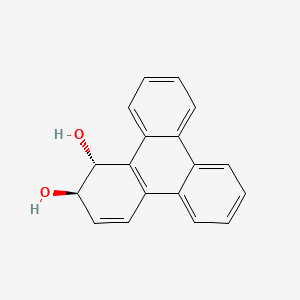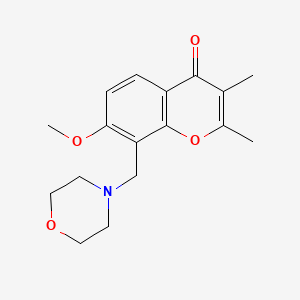
1,4-Benzenediol, 2,5-di-sec-dodecyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,4-Benzenediol, 2,5-di-sec-dodecyl- is an organic compound belonging to the class of dihydroxybenzenes It is characterized by the presence of two hydroxyl groups attached to a benzene ring, with two secondary dodecyl groups at the 2 and 5 positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Benzenediol, 2,5-di-sec-dodecyl- typically involves the alkylation of hydroquinone (1,4-benzenediol) with sec-dodecyl halides under basic conditions. The reaction is usually carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide, which facilitates the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The process typically includes the following steps:
Preparation of sec-dodecyl halides: Sec-dodecyl alcohols are converted to their corresponding halides using halogenating agents such as thionyl chloride or phosphorus tribromide.
Alkylation reaction: Hydroquinone is reacted with sec-dodecyl halides in the presence of a strong base to yield 1,4-Benzenediol, 2,5-di-sec-dodecyl-.
Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
1,4-Benzenediol, 2,5-di-sec-dodecyl- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to its corresponding hydroquinone derivatives using reducing agents like sodium borohydride.
Substitution: The secondary dodecyl groups can undergo nucleophilic substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in alcoholic solvents.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Quinones.
Reduction: Hydroquinone derivatives.
Substitution: Substituted hydroquinone derivatives with various functional groups.
Applications De Recherche Scientifique
1,4-Benzenediol, 2,5-di-sec-dodecyl- has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential antioxidant properties and effects on cellular processes.
Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals, surfactants, and lubricants.
Mécanisme D'action
The mechanism of action of 1,4-Benzenediol, 2,5-di-sec-dodecyl- involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl groups can participate in hydrogen bonding and redox reactions, influencing various biochemical pathways. The secondary dodecyl groups may enhance the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
Catechol (1,2-dihydroxybenzene): Similar structure with hydroxyl groups at the 1 and 2 positions.
Resorcinol (1,3-dihydroxybenzene): Hydroxyl groups at the 1 and 3 positions.
Hydroquinone (1,4-dihydroxybenzene): Parent compound with hydroxyl groups at the 1 and 4 positions.
Uniqueness
1,4-Benzenediol, 2,5-di-sec-dodecyl- is unique due to the presence of secondary dodecyl groups, which impart distinct chemical and physical properties. These groups enhance the compound’s hydrophobicity and influence its reactivity and interactions with other molecules.
Propriétés
| 62085-82-9 | |
Formule moléculaire |
C30H54O2 |
Poids moléculaire |
446.7 g/mol |
Nom IUPAC |
2,5-di(dodecan-2-yl)benzene-1,4-diol |
InChI |
InChI=1S/C30H54O2/c1-5-7-9-11-13-15-17-19-21-25(3)27-23-30(32)28(24-29(27)31)26(4)22-20-18-16-14-12-10-8-6-2/h23-26,31-32H,5-22H2,1-4H3 |
Clé InChI |
NWUNKFTVLXWQQC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCC(C)C1=CC(=C(C=C1O)C(C)CCCCCCCCCC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







